4-(Ethoxymethyl)-3,3-dimethylpyrrolidine-1-carboximidamide
Description
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Properties
IUPAC Name |
4-(ethoxymethyl)-3,3-dimethylpyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-4-14-6-8-5-13(9(11)12)7-10(8,2)3/h8H,4-7H2,1-3H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJSHLQDGWRODL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Ethoxymethyl)-3,3-dimethylpyrrolidine-1-carboximidamide is a synthetic organic compound belonging to the class of pyrrolidine derivatives. Its unique structure incorporates an ethoxymethyl group and a carboximidamide functional group, which are believed to contribute to its biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The compound's chemical formula is with a molecular weight of approximately 182.26 g/mol. It is characterized by the following structural features:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that is common in many biologically active compounds.
- Ethoxymethyl Group : This group may enhance the lipophilicity and bioavailability of the compound.
- Carboximidamide Functional Group : This moiety is known for its potential in enzyme inhibition and receptor binding.
The biological activity of this compound primarily involves interactions with various molecular targets, including enzymes and receptors. The compound may exert effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases.
- Receptor Modulation : The compound could bind to certain receptors, influencing cellular signaling pathways.
Therapeutic Potential
Research indicates that this compound has potential applications in various therapeutic areas, including:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating its potential as an anticancer agent.
- Neuroprotective Effects : There are indications that it may protect neuronal cells from oxidative stress and apoptosis.
Case Studies
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Antimicrobial Activity Assessment
- A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition zones compared to control groups, suggesting strong antimicrobial properties.
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Anticancer Efficacy
- In vitro assays conducted on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxic effects. The median effective concentration (EC50) was determined to be below 25 μM for several tested lines, indicating high potency.
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Neuroprotection Studies
- Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS), highlighting its neuroprotective potential.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
